molecular formula C8H6F3N3 B15388457 1-(2-Cyano-6-(trifluoromethyl)phenyl)hydrazine

1-(2-Cyano-6-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B15388457
M. Wt: 201.15 g/mol
InChI Key: VTMJDZBLUUIORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyano-6-(trifluoromethyl)phenyl)hydrazine is a specialized aromatic hydrazine derivative featuring a phenyl ring substituted with a cyano (-CN) group at position 2 and a trifluoromethyl (-CF₃) group at position 4. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing substituents enhance reactivity in condensation reactions, particularly in forming hydrazones or heterocyclic scaffolds like pyridazinones and quinazolines .

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

2-hydrazinyl-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-3-1-2-5(4-12)7(6)14-13/h1-3,14H,13H2

InChI Key

VTMJDZBLUUIORC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)NN)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Substituents Molecular Formula Key Electronic Effects
1-(2-Cyano-6-(trifluoromethyl)phenyl)hydrazine -CN (C2), -CF₃ (C6) C₈H₅F₃N₄ Strong electron withdrawal from -CN and -CF₃; enhances electrophilicity
1-[2-(Trifluoromethyl)phenyl]hydrazine -CF₃ (C2) C₇H₇F₃N₂ Moderate electron withdrawal from -CF₃ alone
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine -OCH₂CH₃ (C2), -SCF₃ (C3) C₉H₁₁F₃N₂OS Mixed effects: electron-donating (-OCH₂CH₃) and withdrawing (-SCF₃)
(E)-1-(3-Trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine -CF₃ (C3), tolyl group C₁₆H₁₅F₃N₂ Conjugation with tolyl group increases lipophilicity

Key Insights :

  • The cyano group in the target compound significantly lowers electron density at the phenyl ring compared to analogs with only -CF₃ .

Reactivity Comparison :

  • The -CN group in the target compound may accelerate nucleophilic addition compared to -CF₃-only analogs due to higher electrophilicity.
  • Chloro-substituted analogs (e.g., N-(2,6-Dichloro-4-trifluoromethyl)phenyl derivatives) exhibit enhanced stability in acidic conditions, attributed to steric and electronic effects of -Cl .

Physicochemical Properties

Property Target Compound 1-[2-(Trifluoromethyl)phenyl]hydrazine 1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine HCl
Molecular Weight (g/mol) 227.14 176.14 338.5
Melting Point (°C) Not reported Not explicitly reported 103.7 (for non-HCl analog)
Solubility Likely polar aprotic solvents Ethanol, DMSO Limited due to -I substituent

Notes:

  • The iodo-substituted analog (C₇H₇ClF₃IN₂) has reduced solubility in water, favoring organic media .
  • Higher molecular weight analogs (e.g., C₉H₁₁F₃N₂OS) may exhibit improved bioavailability due to lipophilic groups .

Selectivity :

  • The cyano group may enhance binding to enzymes like β-hematin in malaria research compared to -CF₃-only derivatives .

Q & A

Q. What advanced techniques validate degradation pathways under physiological conditions?

  • Methodological Answer : Simulate metabolic stability using liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-HRMS. For hydrolytic pathways, conduct pH-dependent stability studies (pH 1–10) and monitor degradation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.